![molecular formula C17H12F3N3O2 B5777353 3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)

3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

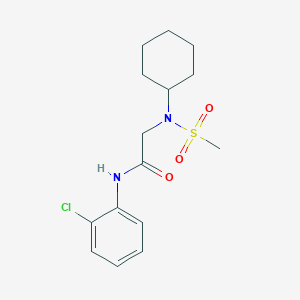

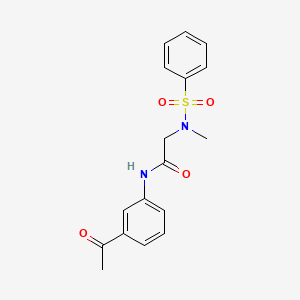

The compound is a derivative of phthalazine, which is a nitrogen-containing heterocyclic compound. It also contains a trifluoromethyl group attached to a phenyl ring . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Molecular Structure Analysis

The compound contains a phthalazine ring, which is a bicyclic structure containing two nitrogen atoms. It also has a trifluoromethyl group attached to a phenyl ring .Chemical Reactions Analysis

Phthalazine derivatives can undergo various reactions such as reduction, alkylation, and acylation . Trifluoromethyl groups are generally stable under various reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación

Antitumor Activity: Research has explored the antitumor potential of related compounds. For instance, derivatives containing a trifluoromethyl group have demonstrated inhibitory activity against breast cancer cells .

Enzyme Inhibition: A molecule with a CF₃ group attached to a tertiary stereogenic center exhibited improved drug potency by lowering the pKa of a cyclic carbamate through hydrogen bonding interactions with proteins .

Organic Synthesis and Catalysis

The trifluoromethyl group is a valuable building block in organic synthesis. It enhances the reactivity of molecules and plays a crucial role in Suzuki–Miyaura cross-coupling reactions . Researchers have utilized this group to create diverse compounds with potential applications in various fields.

Antihypertensive Agents

While not directly related to the compound , other trifluoromethyl-containing compounds have been investigated for their antihypertensive properties . The presence of the CF₃ group may influence biological activity.

Imaging and Diagnostics

Fluorine-containing compounds are also used in imaging techniques such as nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) . Although not specific to this compound, the trifluoromethyl group’s presence could contribute to imaging contrast enhancement.

Material Science and Electronics

Fluorine-containing compounds play a role in material science, especially in the development of electronic materials and polymers. The trifluoromethyl group’s unique properties could contribute to these applications.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c1-23-16(25)13-8-3-2-7-12(13)14(22-23)15(24)21-11-6-4-5-10(9-11)17(18,19)20/h2-9H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXVTKKTFZMIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)

![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)

![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)

![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)

![ethyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B5777310.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5777373.png)